methanol](/img/structure/B13157848.png)
[1-(Aminomethyl)cyclopropyl](2-methyl-1,3-thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclopropylmethanol is a compound that features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a thiazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor.
Aminomethylation: The cyclopropyl group is then aminomethylated using formaldehyde and ammonia or a primary amine.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea.
Coupling Reaction: Finally, the aminomethylcyclopropyl group is coupled with the thiazole ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of cyclopropyl and thiazole-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, 1-(Aminomethyl)cyclopropylmethanol is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as antimicrobial, antiviral, and anticancer agents.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, while the thiazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclopropylethanol: Similar structure but with an ethanol group instead of methanol.
1-(Aminomethyl)cyclopropylpropanol: Similar structure but with a propanol group instead of methanol.
1-(Aminomethyl)cyclopropylbutanol: Similar structure but with a butanol group instead of methanol.
Uniqueness
The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyclopropyl group and a thiazole ring allows for unique interactions and reactivity patterns not observed in other compounds.
Biological Activity
The compound 1-(Aminomethyl)cyclopropyl](2-methyl-1,3-thiazol-5-yl)methanol is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a cyclopropyl group linked to an aminomethyl moiety and a thiazole ring, suggesting diverse interactions within biological systems. This article presents an overview of the biological activity of this compound, including its antimicrobial, neuroactive, and anti-inflammatory properties, supported by relevant research findings and data.
Structural Characteristics
The molecular formula of 1-(Aminomethyl)cyclopropyl](2-methyl-1,3-thiazol-5-yl)methanol is C9H14N2OS with a molecular weight of 198.29 g/mol. Its structure includes:
- Cyclopropyl Group : A three-membered carbon ring that can influence the compound's reactivity and biological interactions.
- Aminomethyl Moiety : This functional group may facilitate interactions with neurotransmitter systems.
- Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Properties
Compounds containing thiazole rings are recognized for their antimicrobial effects. Preliminary studies suggest that 1-(Aminomethyl)cyclopropyl](2-methyl-1,3-thiazol-5-yl)methanol may exhibit similar properties, potentially effective against various pathogens. The presence of the thiazole moiety enhances its capability to disrupt microbial cell functions.
Neuroactive Effects
The aminomethyl group in the compound may contribute to its neuroactive properties. Research indicates that similar structures can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety.
Anti-inflammatory Activity
Thiazole derivatives have been associated with anti-inflammatory effects. The compound could modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases. Studies have shown that thiazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Table 1: Comparison of Biological Activities
Case Study: Thiazole Derivatives
A study on various thiazole derivatives indicated significant anti-inflammatory activity through COX inhibition. For instance, compounds similar to 1-(Aminomethyl)cyclopropyl](2-methyl-1,3-thiazol-5-yl)methanol were shown to exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Mechanistic Insights
In vitro studies have demonstrated that thiazole derivatives can interact with P-glycoprotein (P-gp), a crucial component in drug transport across cell membranes. This interaction suggests that 1-(Aminomethyl)cyclopropyl](2-methyl-1,3-thiazol-5-yl)methanol may influence pharmacokinetics and bioavailability of other therapeutic agents .
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(2-methyl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C9H14N2OS/c1-6-11-4-7(13-6)8(12)9(5-10)2-3-9/h4,8,12H,2-3,5,10H2,1H3 |
InChI Key |
VDXKOEQBCMVIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C(C2(CC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.